Cas no 445391-47-9 (Propan-2-yl 4-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanyl-3-oxobutanoate)

Propan-2-yl 4-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanyl-3-oxobutanoate is a specialized organic compound featuring a pyridine-thioether linkage and a β-ketoester functionality. Its structural design combines a cyano-substituted pyridinyl core with a reactive sulfanylbutanoate moiety, offering versatility in synthetic applications. The presence of the pyridinyl group enhances binding affinity in coordination chemistry, while the β-ketoester segment facilitates further derivatization. This compound is particularly useful in pharmaceutical and agrochemical research, where its hybrid structure may serve as an intermediate for bioactive molecules. Its stability under standard conditions and compatibility with common organic solvents make it a practical choice for laboratory-scale synthesis.
Propan-2-yl 4-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanyl-3-oxobutanoate structure
445391-47-9 structure
Product Name:Propan-2-yl 4-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanyl-3-oxobutanoate
CAS No:445391-47-9
MF:C18H17N3O3S
MW:355.410882711411
CID:6786135
PubChem ID:5120966
Update Time:2025-06-13

Propan-2-yl 4-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanyl-3-oxobutanoate Chemical and Physical Properties

Names and Identifiers

    • propan-2-yl 4-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanyl-3-oxobutanoate
    • propan-2-yl 4-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)-3-oxobutanoate
    • 445391-47-9
    • propan-2-yl4-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)-3-oxobutanoate
    • SS-0824
    • isopropyl 4-[(5-cyano-2,3'-bipyridin-6-yl)thio]-3-oxobutanoate
    • AKOS003597608
    • Propan-2-yl 4-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanyl-3-oxobutanoate
    • Inchi: 1S/C18H17N3O3S/c1-12(2)24-17(23)8-15(22)11-25-18-13(9-19)5-6-16(21-18)14-4-3-7-20-10-14/h3-7,10,12H,8,11H2,1-2H3
    • InChI Key: SUXZBHRWKQXSNB-UHFFFAOYSA-N
    • SMILES: S(C1=C(C#N)C=CC(C2C=NC=CC=2)=N1)CC(CC(=O)OC(C)C)=O

Computed Properties

  • Exact Mass: 355.09906259g/mol
  • Monoisotopic Mass: 355.09906259g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 8
  • Complexity: 517
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 118Ų

Propan-2-yl 4-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanyl-3-oxobutanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1651807-1mg
Isopropyl 4-((5-cyano-[2,3'-bipyridin]-6-yl)thio)-3-oxobutanoate
445391-47-9 98%
1mg
¥473.00 2024-05-13

Propan-2-yl 4-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanyl-3-oxobutanoate Related Literature

Additional information on Propan-2-yl 4-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanyl-3-oxobutanoate

Recent Advances in the Study of Propan-2-yl 4-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanyl-3-oxobutanoate (CAS: 445391-47-9)

Propan-2-yl 4-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanyl-3-oxobutanoate (CAS: 445391-47-9) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at elucidating its pharmacological properties and potential therapeutic applications. The compound's structure, which includes a pyridinylpyridine core and a sulfanyl-3-oxobutanoate moiety, suggests potential interactions with various biological targets, making it a promising candidate for drug development.

Recent research has focused on the synthesis and optimization of Propan-2-yl 4-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanyl-3-oxobutanoate. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The study also explored the compound's stability under various physiological conditions, providing critical insights into its potential as a drug candidate. These findings are particularly relevant for researchers working on the development of new therapeutic agents targeting inflammatory and metabolic disorders.

In addition to synthetic advancements, recent investigations have delved into the mechanistic aspects of Propan-2-yl 4-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanyl-3-oxobutanoate. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibits potent inhibitory activity against a specific kinase implicated in cancer progression. The study utilized in vitro and in silico approaches to demonstrate the compound's binding affinity and selectivity, highlighting its potential as a lead compound for anticancer drug development. These results underscore the importance of further preclinical studies to evaluate its efficacy and safety in animal models.

Another area of interest is the compound's potential application in neurodegenerative diseases. A recent preprint (2024) from a collaborative research group suggested that Propan-2-yl 4-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanyl-3-oxobutanoate may modulate pathways involved in neuroinflammation and oxidative stress. While these findings are preliminary, they open new avenues for exploring the compound's therapeutic potential in conditions such as Alzheimer's and Parkinson's diseases. Further studies are needed to validate these observations and elucidate the underlying mechanisms.

In conclusion, Propan-2-yl 4-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanyl-3-oxobutanoate (CAS: 445391-47-9) represents a promising molecule with diverse pharmacological potential. Recent studies have advanced our understanding of its synthesis, mechanistic actions, and therapeutic applications, paving the way for future research and development. As the scientific community continues to explore this compound, it is expected to play a significant role in the discovery of new drugs for various diseases.

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